molecular formula C6H7NO2 B1603709 5-(Hydroxymethyl)pyridin-3-ol CAS No. 51035-70-2

5-(Hydroxymethyl)pyridin-3-ol

Cat. No.: B1603709
CAS No.: 51035-70-2
M. Wt: 125.13 g/mol
InChI Key: LPYUNKIQRHSZSV-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H7NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Target of Action

Similar compounds such as pyridoxine, a form of vitamin b6, are known to be coenzymes for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .

Mode of Action

It is known that the compound can be produced from 5-(hydroxymethyl)furfural (hmf) in model systems, mostly at neutral ph values . This suggests that the compound may interact with its targets in a pH-dependent manner.

Biochemical Pathways

The formation of 6-(hydroxymethyl)pyridin-3-ol by ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds has been studied . This reaction pathway is general for the formation of pyridin-3-ols from 2-oxofurans . Thus, it explains the conversions of furfural into pyridin-3-ol and of 2-acetylfuran into 2-methylpyridin-3-ol .

Pharmacokinetics

Similar compounds such as pyridoxine are known to be water-soluble vitamins that are readily absorbed into tissues for immediate use .

Result of Action

Similar compounds such as pyridoxine are known to play a crucial role in the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .

Action Environment

The action of 5-(Hydroxymethyl)pyridin-3-ol is influenced by environmental factors such as pH and temperature . The compound was produced from HMF in model systems, mostly at neutral pH values, as a function of reaction times and temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridin-3-ol. This reaction typically uses formaldehyde as the hydroxymethylating agent under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then converted to the final product .

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
  • 2-Pyridinemethanol, 5-hydroxy-

Uniqueness

5-(Hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUNKIQRHSZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615340
Record name 5-(Hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51035-70-2
Record name 5-(Hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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